Acridin-9-ylmethanaminexhydrochloride
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Overview
Description
Acridin-9-ylmethanaminexhydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine derivatives have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives, including acridin-9-ylmethanaminexhydrochloride, involves multiple steps. One common method is the copper-based salt, Cu(OTf)2 promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Acridin-9-ylmethanaminexhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents. Major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Acridin-9-ylmethanaminexhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a fluorescent material for visualization of biomolecules and in laser technologies . In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase or telomerase enzymes . It also shows promise as an antimicrobial and antiviral agent . In industry, acridine derivatives are used as dyes and pigments .
Mechanism of Action
The mechanism of action of acridin-9-ylmethanaminexhydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The compound’s semi-planar heterocyclic structure allows it to interact with various biomolecular targets, contributing to its broad range of biological activities .
Comparison with Similar Compounds
Acridin-9-ylmethanaminexhydrochloride can be compared to other acridine derivatives such as quinacrine, acriflavine, proflavine, ethacridine, amsacrine, and nitracrine . These compounds share similar structural features and biological activities but differ in their specific applications and effectiveness. For example, quinacrine is known for its antimalarial properties, while amsacrine is used as an anticancer agent . The unique structure of this compound allows it to exhibit a combination of these activities, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H13ClN2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
acridin-9-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H12N2.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9,15H2;1H |
InChI Key |
GQTCDSJCOXISQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl |
Origin of Product |
United States |
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